Ceramide 8

Description

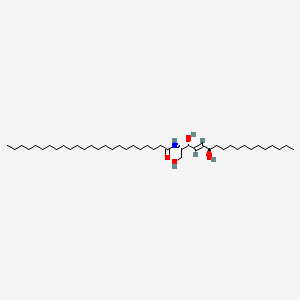

Structure

2D Structure

Properties

CAS No. |

873802-43-8 |

|---|---|

Molecular Formula |

C42H83NO4 |

Molecular Weight |

666.1 g/mol |

IUPAC Name |

N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]tetracosanamide |

InChI |

InChI=1S/C42H83NO4/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-25-27-29-31-33-35-42(47)43-40(38-44)41(46)37-36-39(45)34-32-30-28-26-14-12-10-8-6-4-2/h36-37,39-41,44-46H,3-35,38H2,1-2H3,(H,43,47)/b37-36+/t39-,40+,41-/m1/s1 |

InChI Key |

ZBQZXOVJGDSANU-SPUWTEBASA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/[C@@H](CCCCCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CC(CCCCCCCCCCCC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Ceramide 8 in Cellular Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide 8 (C8-ceramide), also known as N-octanoyl-sphingosine, is a synthetic, cell-permeable analog of endogenous ceramides (B1148491) that has garnered significant attention as a potent inducer of apoptosis in a multitude of cell types, particularly in cancer cell lines. This technical guide provides a comprehensive overview of the mechanisms by which C8-ceramide elicits programmed cell death. It details the core signaling pathways, provides a compilation of quantitative data on its efficacy, and outlines key experimental protocols for studying its apoptotic effects. This document is intended to serve as a valuable resource for researchers investigating ceramide-mediated signaling and for professionals in the field of drug development exploring novel pro-apoptotic therapeutic strategies.

Introduction to this compound and Apoptosis

Ceramides are a class of sphingolipids that function as critical signaling molecules in a variety of cellular processes, including cell cycle regulation, differentiation, senescence, and apoptosis.[1] Dysregulation of ceramide metabolism has been implicated in numerous diseases, making it an attractive target for therapeutic intervention. C8-ceramide, due to its short acyl chain, readily crosses the plasma membrane, allowing for the controlled elevation of intracellular ceramide levels and the subsequent activation of downstream signaling cascades that culminate in apoptosis.[2]

Apoptosis, or programmed cell death, is an evolutionarily conserved and tightly regulated process essential for tissue homeostasis and the elimination of damaged or unwanted cells. It is characterized by distinct morphological and biochemical features, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation. The apoptotic cascade is primarily orchestrated by a family of cysteine proteases known as caspases, which can be activated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. C8-ceramide has been shown to engage both of these pathways to induce apoptosis in a cell-type-dependent manner.

Signaling Pathways in C8-Ceramide-Induced Apoptosis

C8-ceramide initiates a complex network of signaling events that converge on the core apoptotic machinery. The primary mechanisms involve the generation of reactive oxygen species (ROS), the activation of the caspase cascade, and the modulation of stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.

Reactive Oxygen Species (ROS) Generation and Superoxide (B77818) Dismutase (SOD) Regulation

A key event in C8-ceramide-induced apoptosis is the rapid increase in intracellular ROS levels.[3] This oxidative stress disrupts cellular homeostasis and triggers downstream apoptotic signaling. C8-ceramide has been shown to modulate the expression and activity of superoxide dismutases (SODs), enzymes responsible for detoxifying superoxide radicals. Specifically, treatment with C8-ceramide can lead to a decrease in the cytosolic SOD1 and a concomitant increase in the mitochondrial SOD2, a switch that is believed to contribute to the accumulation of ROS and the induction of apoptosis.[3][4]

Figure 1: C8-Ceramide, ROS, and SOD in Apoptosis.

Caspase Activation Cascade

C8-ceramide is a potent activator of the caspase cascade. It can initiate the extrinsic pathway through the activation of caspase-8 and the intrinsic pathway via the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9.[5] Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for cleaving a broad range of cellular substrates, leading to the characteristic morphological changes of apoptosis. A key substrate of activated caspase-3 is poly (ADP-ribose) polymerase (PARP), and the detection of cleaved PARP is a hallmark of apoptosis.

Stress-Activated Protein Kinase (SAPK) Pathways: JNK and p38 MAPK

The JNK and p38 MAPK pathways are critical mediators of cellular stress responses and are consistently activated by C8-ceramide.[6][7] C8-ceramide can induce the expression of thioredoxin-interacting protein (Txnip), which in turn can activate apoptosis signal-regulating kinase 1 (ASK1).[6] ASK1 then phosphorylates and activates the downstream kinases MKK4/7 and MKK3/6, leading to the phosphorylation and activation of JNK and p38 MAPK, respectively.[6][8] Activated JNK and p38 MAPK can then phosphorylate a variety of substrates, including members of the Bcl-2 family of proteins, to promote apoptosis.

Figure 2: C8-Ceramide and SAPK Signaling.

Quantitative Data on C8-Ceramide-Induced Apoptosis

The pro-apoptotic efficacy of C8-ceramide varies depending on the cell line, concentration, and duration of treatment. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify its potency.

| Cell Line | Cell Type | IC50 (µM) | Treatment Time (hours) |

| H1299 | Human Non-Small Cell Lung Cancer | 22.9 | 24 |

| U937 | Human Histiocytic Lymphoma | ~10-20 | Not Specified |

| K562 | Human Chronic Myelogenous Leukemia | Not Specified | Not Specified |

| C6 | Rat Glioma | 32.7 (in DMSO) | Not Specified |

| HT29 | Human Colorectal Adenocarcinoma | 0.25 (in DMSO) | Not Specified |

| CCD-18Co | Human Normal Colon Fibroblasts | 56.91 (in DMSO), 0.33 (in Ethanol) | Not Specified |

Note: IC50 values can be influenced by the solvent used to dissolve C8-ceramide and other experimental conditions.[9][10][11]

In H1299 cells, treatment with C8-ceramide at concentrations ranging from 10 to 50 µM for 48 hours resulted in a dose-dependent increase in the percentage of apoptotic cells, as determined by Annexin V/PI staining.[3][10]

Experimental Protocols

General Experimental Workflow

A typical workflow for investigating the role of C8-ceramide in apoptosis involves cell culture, treatment with C8-ceramide, and subsequent analysis using various assays.

Figure 3: Experimental Workflow for C8-Ceramide Studies.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for quantifying apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with desired concentrations of C8-ceramide for the appropriate duration.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression and post-translational modification of key proteins involved in apoptosis.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary and HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse C8-ceramide-treated and control cells in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C. Recommended primary antibodies and dilutions:

-

Cleaved Caspase-3 (p17) (e.g., Proteintech, 68773-1-IG, 1:1000)[12]

-

Cleaved PARP (e.g., Abcam, ab136812, 1:250)[13]

-

Phospho-JNK (Thr183/Tyr185) (e.g., Cell Signaling Technology, #9251, 1:1000)[14]

-

Phospho-p38 MAPK (Thr180/Tyr182) (e.g., Cell Signaling Technology, 1:500)[15]

-

SOD1 (e.g., Arigo biolaboratories, ARG64241, 1:2000)[16]

-

SOD2 (e.g., R&D Systems, MAB3419, 0.5 µg/mL)[17]

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Caspase-3 Activity Assay

This assay measures the activity of the executioner caspase-3.

Materials:

-

Caspase-3 Colorimetric or Fluorometric Assay Kit

-

Cell lysis buffer provided in the kit

-

Microplate reader

Protocol:

-

Lyse C8-ceramide-treated and control cells according to the kit manufacturer's instructions.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a microplate reader.

Measurement of Intracellular ROS

The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) is commonly used to measure intracellular ROS levels.

Materials:

-

DCFDA (stock solution in DMSO)

-

Serum-free medium or PBS

-

Flow cytometer or fluorescence microscope

Protocol:

-

Treat cells with C8-ceramide for the desired time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in serum-free medium containing 10 µM DCFDA.

-

Incubate for 30 minutes at 37°C in the dark.

-

Wash the cells to remove excess DCFDA.

-

Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy.

Conclusion

C8-ceramide is a valuable tool for studying the intricate signaling pathways that govern apoptosis. Its ability to potently induce programmed cell death in a variety of cell types, particularly cancer cells, underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. A thorough understanding of its mechanisms of action, coupled with robust experimental methodologies as outlined in this guide, will be crucial for advancing research in this field and translating these findings into clinical applications. The interplay between ROS generation, caspase activation, and SAPK signaling highlights the multifaceted nature of ceramide-induced apoptosis and offers multiple avenues for further investigation and therapeutic targeting.

References

- 1. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Resveratrol triggers apoptosis through regulating ceramide metabolizing genes in human K562 chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exogenous C8-Ceramide Induces Apoptosis by Overproduction of ROS and the Switch of Superoxide Dismutases SOD1 to SOD2 in Human Lung Cancer Cells [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ceramide activates JNK to inhibit a cAMP-gated K+ conductance and Cl– secretion in intestinal epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cleaved Caspase 3 p17 Monoclonal Antibody (2F7B8) (68773-1-IG) [thermofisher.com]

- 13. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]

- 14. Phospho-SAPK/JNK (Thr183/Tyr185) Antibody | Cell Signaling Technology [cellsignal.com]

- 15. biocompare.com [biocompare.com]

- 16. SOD1 and SOD2 Antibody Duo (ARG30274) - arigo Biolaboratories [arigobio.com]

- 17. rndsystems.com [rndsystems.com]

The Role of Ceramide NH (Ceramide 8) in Skin Barrier Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceramides (B1148491) are fundamental lipid components of the stratum corneum (SC), forming the cornerstone of the skin's permeability barrier. Comprising approximately 50% of the SC's lipid matrix by weight, these molecules, in conjunction with cholesterol and free fatty acids, organize into highly ordered lamellar structures that regulate water loss and protect against external insults. This technical guide focuses on the specific functions of Ceramide NH , a significant ceramide subclass historically known as Ceramide 8 . Ceramide NH, characterized by a non-hydroxylated fatty acid (N) linked to a 6-hydroxysphingosine (H) base, is one of the most abundant ceramides in the human epidermis.[1][2] Quantitative analyses reveal that alterations in its concentration and ratio to other ceramides, such as Ceramide NS, are directly correlated with skin barrier dysfunction, as evidenced by increased transepidermal water loss (TEWL). This document provides an in-depth review of the quantitative data supporting the role of Ceramide NH, details common experimental protocols for its analysis, and illustrates its metabolic pathway and structural role within the skin barrier.

Ceramide Nomenclature and Structure

The nomenclature of ceramides has evolved from a numerical system based on chromatographic polarity to a more descriptive system based on molecular structure.[2] "this compound" belongs to the former classification and is now identified as Ceramide NH . This modern nomenclature specifies its constituent parts:

-

N : Refers to the N on-hydroxylated fatty acid attached via an amide bond.

-

H : Refers to the 6-H ydroxysphingosine long-chain base.

The additional hydroxyl group on the sphingoid base of Ceramide NH is crucial, as it increases the polarity of the headgroup, influencing its interaction with other lipids and its role in the highly organized lipid lamellae of the stratum corneum.

Quantitative Analysis of Ceramide NH in Skin Barrier Function

Quantitative research has established Ceramide NH as a major subclass in healthy human skin and has linked its deficiency to barrier-impaired conditions like atopic dermatitis (AD).

Relative Abundance in Stratum Corneum

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) analyses have precisely quantified the relative abundance of ceramide classes in the human stratum corneum. These studies highlight Ceramide NH as one of the most prevalent subclasses.

| Ceramide Subclass | Relative Abundance (% of Total Ceramides) in Healthy Human SC | Reference(s) |

| Ceramide NH | 23.4% - 23.7% | [1] |

| Ceramide NP | 24.2% - 29.4% | [1] |

| Ceramide AH | 9.1% - 18.0% | [1] |

| Ceramide NDS | 11.3% | [1] |

| Ceramide EOS | 7.7% | [1] |

| Ceramide AP | < 9% | [1] |

| Ceramide NS | < 9% | [1] |

Table 1: Relative abundance of major ceramide subclasses in the stratum corneum of healthy human skin.

Correlation with Skin Barrier Parameters

Direct evidence links the levels of Ceramide NH and its ratio to other ceramides with key indicators of skin barrier health, namely Transepidermal Water Loss (TEWL) and skin hydration (capacitance).

| Parameter | Finding | Quantitative Correlation | Clinical Implication | Reference(s) |

| Ceramide NH Levels | Significantly decreased levels of Ceramide NH are found in the lesional and non-lesional skin of patients with atopic dermatitis compared to healthy controls. | A significant negative correlation exists between Ceramide NH levels and TEWL. | Deficiency in Ceramide NH is a key factor in the compromised barrier function seen in atopic dermatitis. | [3] |

| Ceramide [NH]/[NS] Ratio | The ratio of Ceramide NH to Ceramide NS is significantly different in the non-lesional skin of AD patients compared to healthy controls. | The Cer [NH]/[NS] ratio is negatively correlated with TEWL and positively correlated with skin capacitance (hydration). | This ratio serves as a potential biomarker for evaluating skin barrier integrity and epidermal differentiation status. | [3][4][5] |

| Fatty Acid Chain Length | In dry skin, the average fatty acid chain length of Ceramide NH is shorter compared to non-dry skin. | In dry cheeks, the ratio of C16:0 fatty acid in Ceramide NH was higher, while C26:0 was lower. | Shorter acyl chains in Ceramide NH may disrupt the packing of lipid lamellae, contributing to barrier impairment. | [6] |

Table 2: Summary of quantitative data linking Ceramide NH to skin barrier function.

Signaling Pathways and Metabolic Role

Ceramide NH is synthesized within keratinocytes in the epidermis through the de novo synthesis pathway. This pathway is a critical process for generating the lipids necessary for forming the lamellar barrier in the stratum corneum.

De Novo Ceramide Synthesis

The synthesis of ceramides is a multi-step enzymatic process that occurs primarily in the endoplasmic reticulum of keratinocytes.

Role in Keratinocyte Differentiation

While specific signaling cascades for Ceramide NH are an area of ongoing research, ceramides, in general, are known to act as signaling molecules that regulate keratinocyte function. Exogenous, cell-permeable ceramides have been shown to promote the differentiation of keratinocytes, a process essential for the formation of a healthy stratum corneum.[7] The generation of Ceramide NH from its precursors is an integral part of the terminal differentiation program that culminates in the formation of the skin barrier. Its unique 6-hydroxysphingosine base may play a specific, yet-to-be-fully-elucidated role in this signaling process.[8][9]

Experimental Protocols

The quantification and analysis of Ceramide NH from biological samples are critical for research and development. The gold standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Collection and Lipid Extraction

A non-invasive and common method for collecting stratum corneum samples is tape stripping.

LC-MS/MS Quantification Protocol

This protocol provides a general framework for the analysis of Ceramide NH. Specific parameters must be optimized based on the instrumentation used.

-

Chromatography: Normal-Phase Liquid Chromatography (NPLC) is often preferred for separating ceramide subclasses based on polarity.

-

Column: A PVA-Silica or Diol column.

-

Mobile Phase: A gradient system is typically used, for example:

-

Mobile Phase A: n-hexane/2-propanol/formic acid (e.g., 95:5:0.1, v/v/v).

-

Mobile Phase B: n-hexane/2-propanol/50 mM ammonium (B1175870) formate (B1220265) (e.g., 25:65:10, v/v/v).

-

-

Flow Rate: 0.1 - 0.3 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode is commonly used for ceramide analysis.

-

Ionization Mode: ESI+.

-

Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for various Ceramide NH species (differing by fatty acid chain length) should be determined using authentic standards.

-

Internal Standard: A non-endogenous ceramide standard (e.g., Cer[N(17)S(18)]) is added to samples prior to extraction to correct for procedural losses and ionization variability.

-

-

Quantification: A calibration curve is generated using serial dilutions of an authentic Ceramide NH standard of known concentration. The concentration of Ceramide NH in the biological sample is determined by comparing its peak area (normalized to the internal standard) against the calibration curve.

Conclusion and Future Directions

Ceramide NH (this compound) is a quantitatively significant and functionally critical component of the skin's lipid barrier. Its unique 6-hydroxysphingosine structure contributes to the formation of a resilient and effective permeability barrier. A substantial body of evidence demonstrates that a reduction in the absolute or relative amount of Ceramide NH is strongly correlated with barrier defects, particularly in inflammatory skin conditions such as atopic dermatitis.

For professionals in drug development and dermatological research, Ceramide NH represents a key therapeutic target. Formulations aimed at restoring the physiological levels and ratios of Ceramide NH hold significant promise for repairing compromised skin barriers. Future research should focus on elucidating the specific signaling roles of the 6-hydroxysphingosine moiety and conducting clinical trials with formulations specifically enriched with Ceramide NH to directly quantify its impact on TEWL, skin hydration, and overall barrier recovery. The continued development of advanced analytical techniques will further refine our understanding of the complex interplay between individual ceramide species and skin health.

References

- 1. Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Altered Levels of Sphingosine, Sphinganine and Their Ceramides in Atopic Dermatitis Are Related to Skin Barrier Function, Disease Severity and Local Cytokine Milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Keratinocyte differentiation is induced by cell-permeant ceramides and its proliferation is promoted by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceramide signaling in mammalian epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Free sphingosines of human skin include 6-hydroxysphingosine and unusually long-chain dihydrosphingosines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of C8-Ceramide in Keratinocyte Apoptotic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical regulators of cellular processes in the epidermis, including proliferation, differentiation, and apoptosis.[1][2] N-octanoyl-sphingosine (C8-ceramide) is a synthetic, cell-permeable short-chain ceramide analog that serves as a powerful tool for investigating ceramide-mediated signaling. In keratinocytes, C8-ceramide is a potent inducer of apoptosis, a process crucial for tissue homeostasis and the removal of damaged cells.[3][4] This technical guide provides an in-depth overview of the C8-ceramide signaling pathway in keratinocytes, focusing on the core molecular events, quantitative data from key studies, and detailed experimental protocols.

Introduction to Ceramide Signaling in Keratinocytes

The stratum corneum, the outermost layer of the skin, provides a vital permeability barrier, a function heavily reliant on its unique lipid composition, of which ceramides are a major component.[2][5] Beyond this structural role, intracellular ceramides act as second messengers, modulating diverse signaling cascades.[1][6] The generation of intracellular ceramide can occur through the hydrolysis of sphingomyelin (B164518) or via de novo synthesis.[7]

Short-chain synthetic ceramides like C2-ceramide and C8-ceramide are invaluable for research as they readily cross the cell membrane, allowing for the direct study of ceramide-induced effects.[5][8] In keratinocytes, elevated ceramide levels are known to inhibit proliferation and trigger a specialized form of cell death known as apoptosis.[4][8] This process is characterized by distinct morphological features such as cell budding and DNA nicking.[3] This guide will focus specifically on the pathways activated by C8-ceramide that culminate in the apoptotic death of keratinocytes.

The Core C8-Ceramide Apoptotic Signaling Pathway

Treatment of keratinocytes with C8-ceramide initiates a signaling cascade that primarily engages stress-activated protein kinase (SAPK) pathways, leading to the activation of the apoptotic machinery. The central pathway involves the activation of Protein Kinase C ζ (PKCζ), which then triggers downstream mitogen-activated protein kinase (MAPK) cascades, specifically the JNK and p38 MAPK pathways.[7][9]

Key steps in the pathway include:

-

PKCζ Activation: Exogenous C8-ceramide directly or indirectly activates the atypical protein kinase C isoform, PKCζ.[9]

-

ASK1 Activation: Activated PKCζ can lead to the activation of Apoptosis Signal-regulating Kinase 1 (ASK1). This occurs through a mechanism involving the ceramide-induced upregulation of the tumor suppressor gene thioredoxin-interacting protein (Txnip). Txnip binds to and inhibits thioredoxin, releasing its inhibitory grip on ASK1.[7]

-

MAPK Kinase (MKK) Phosphorylation: ASK1, a MAPKKK, then phosphorylates and activates two parallel sets of MAPK kinases (MKKs): MKK4/7 and MKK3/6.[7]

-

JNK and p38 MAPK Activation: MKK4/7 subsequently phosphorylates and activates c-Jun N-terminal kinase (JNK), while MKK3/6 phosphorylates and activates p38 MAPK.[7][10][11]

-

Caspase Cascade Activation: The activation of JNK and p38 MAPK pathways converges on the activation of the caspase cascade. This involves the activation of initiator caspases which in turn cleave and activate executioner caspases, such as caspase-3.[12]

-

Apoptosis Execution: Activated caspase-3 is a key executioner of apoptosis, responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[12]

Quantitative Data Summary

The pro-apoptotic effects of C8-ceramide are dose- and time-dependent. The following tables summarize quantitative data from representative studies.

Table 1: Dose-Dependent Effects of C8-Ceramide on Keratinocyte Apoptosis

| C8-Ceramide Conc. (µM) | Incubation Time (h) | Apoptotic Cells (%) | Cell Viability (%) |

|---|---|---|---|

| 20 | 12 | 13.24 ± 2.62 | 22.67 ± 1.72 |

| 40 | 12 | 35.10 ± 4.59 | 42.03 ± 1.34 |

| 80 | 12 | 75.07 ± 4.37 | 50.40 ± 1.30 |

| 20 | 24 | 21.34 ± 2.09 | 28.93 ± 3.19 |

| 40 | 24 | 37.12 ± 2.11 | 47.00 ± 1.08 |

| 80 | 24 | 91.33 ± 0.72 | 57.77 ± 3.04 |

Data derived from studies on various cell lines, including mouse alveolar type II epithelial cells, demonstrating a general trend.[13]

Table 2: IC50 Values of C8-Ceramide in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Treatment Conditions |

|---|---|---|---|

| H1299 | Human Non-Small Cell Lung Cancer | 22.9 | 24 hours |

| C6 | Rat Glioma | 32.7 | Not specified |

| HT-29 | Human Colon Adenocarcinoma | 42.16 | Not specified |

| MDA-MB-231 | Human Breast Cancer | 11.3 | Not specified |

IC50 values highlight the potent cytotoxic effects of C8-ceramide across different cell types.[14]

Detailed Experimental Protocols

Reproducible and reliable data generation is paramount. The following sections provide detailed protocols for key experiments used to elucidate the C8-ceramide signaling pathway.

Cell Culture and C8-Ceramide Treatment

This protocol describes the standard procedure for preparing and treating cultured keratinocytes with C8-ceramide.

Materials:

-

C8-ceramide powder (MW: 399.64 g/mol )

-

Dimethyl sulfoxide (B87167) (DMSO) or 100% Ethanol (B145695)

-

Complete keratinocyte culture medium (e.g., KGM-Gold™)

-

Cultured human keratinocytes

-

Sterile microcentrifuge tubes and serological pipettes

Procedure:

-

Stock Solution Preparation:

-

Cell Treatment:

-

Seed keratinocytes in multi-well plates or flasks and grow to the desired confluency (typically 70-80%).

-

Pre-warm complete cell culture medium to 37°C.

-

Pre-dilution Step (Crucial): In a sterile tube, add a small volume of the pre-warmed medium (e.g., 200 µL). While gently vortexing, add the required volume of the 10 mM C8-ceramide stock to create an intermediate solution. This prevents precipitation.[13]

-

Final Dilution: Immediately add the intermediate solution to the final volume of pre-warmed media and mix gently.[13]

-

Remove the old medium from the cells and replace it with the medium containing the desired final concentration of C8-ceramide.

-

Include a vehicle control containing the same final concentration of DMSO or ethanol used for the highest C8-ceramide dose.[15]

-

Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours) at 37°C in a 5% CO2 atmosphere.

-

Western Blot Analysis for Phosphorylated JNK (p-JNK)

This protocol is for detecting the activation of JNK by assessing its phosphorylation state.

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[16][17] Centrifuge to pellet debris and collect the supernatant.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[12][16]

-

Gel Electrophoresis: Denature an equal amount of protein (e.g., 20 µg) from each sample by boiling in SDS-PAGE sample buffer.[17][18] Separate proteins on a polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][17]

-

Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated JNK (anti-phospho-JNK), diluted in blocking buffer.[16]

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[16]

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody for total JNK.[16][18] This ensures that observed changes are due to phosphorylation, not changes in total protein expression.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of executioner caspase-3, a key marker of apoptosis.

Principle: Activated caspase-3 cleaves the synthetic substrate Ac-DEVD-pNA, releasing the chromophore p-nitroaniline (pNA).[19][20] The amount of pNA produced is proportional to caspase-3 activity and can be measured by absorbance at 400-405 nm.[19][20]

Materials:

-

Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

-

Treated and control keratinocytes

-

Microplate reader

Procedure:

-

Prepare Cell Lysates:

-

Induce apoptosis in keratinocytes using C8-ceramide as described in Protocol 4.1.

-

Harvest cells (including any floating cells) and centrifuge.

-

Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 15-20 minutes.[21][22]

-

Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.[22]

-

Collect the supernatant (cytosolic extract) for the assay.

-

-

Perform Assay:

-

Data Analysis:

Conclusion

C8-ceramide is a powerful tool for inducing and studying apoptosis in keratinocytes. It activates a well-defined signaling cascade involving PKCζ and the stress-activated kinases JNK and p38 MAPK, culminating in the activation of executioner caspases. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers investigating the molecular mechanisms of ceramide-induced apoptosis. A thorough understanding of this pathway is essential for developing novel therapeutic strategies targeting skin diseases characterized by aberrant apoptosis and for assessing the cytotoxic potential of new drug candidates.

References

- 1. Ceramide signaling in mammalian epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide biosynthesis in keratinocyte and its role in skin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Variable expression of apoptotic phenotype in keratinocytes treated with ultraviolet radiation, ceramide, or suspended in semisolid methylcellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis by synthetic ceramide analogues in the human keratinocyte cell line HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ceramides stimulate caspase-14 expression in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. C2-ceramide induces apoptosis in a human squamous cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atypical PKC zeta is activated by ceramide, resulting in coactivation of NF-kappaB/JNK kinase and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protein kinase C-induced activation of a ceramide/protein phosphatase 1 pathway leading to dephosphorylation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ceramide induces p38 MAPK-dependent apoptosis and Bax translocation via inhibition of Akt in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caspase3 assay [assay-protocol.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 18. researchgate.net [researchgate.net]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 21. mpbio.com [mpbio.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Biosynthesis and Metabolic Regulation of Ceramide (d18:1/18:0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide (d18:1/18:0), also known as N-stearoyl-D-erythro-sphingosine or Ceramide 8, is a critical sphingolipid that functions not only as a structural component of cellular membranes but also as a potent bioactive molecule involved in a myriad of cellular processes. This technical guide provides a comprehensive overview of the biosynthesis and metabolic regulation of this compound, with a focus on the enzymatic pathways, regulatory mechanisms, and key signaling roles. Detailed experimental protocols for the analysis of this compound and the activity of its synthesizing enzymes are provided, along with a compilation of quantitative data. Visual diagrams of the core pathways are included to facilitate a deeper understanding of the complex network governing this compound homeostasis.

Introduction to this compound

Ceramides (B1148491) are a class of lipid molecules composed of a sphingosine (B13886) backbone N-acylated with a fatty acid. The length and saturation of this fatty acyl chain confer distinct biophysical properties and biological functions to the ceramide species. This compound, characterized by an 18-carbon saturated stearoyl chain, is of particular interest due to its significant roles in cellular signaling, particularly in pathways leading to apoptosis, cell cycle arrest, and senescence. It is a key player in the cellular stress response and has been implicated in the pathophysiology of various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The biosynthesis and catabolism of this compound are tightly regulated, ensuring its cellular concentration is maintained within a narrow, physiologically appropriate range.

Biosynthesis of this compound

The production of this compound in mammalian cells occurs primarily through two major pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo synthesis of ceramides is a multi-step process that begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA. The final and chain-length-specific step in the formation of this compound is catalyzed by Ceramide Synthase 1 (CerS1).

The key enzymatic steps are:

-

Serine Palmitoyltransferase (SPT): Catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. This is the rate-limiting step of the pathway.

-

3-Ketosphinganine Reductase: Reduces 3-ketosphinganine to sphinganine (B43673) (dihydrosphingosine).

-

Ceramide Synthase 1 (CerS1): Acylates sphinganine with stearoyl-CoA (C18:0-CoA) to produce dihydroceramide (B1258172) (d18:0/18:0). CerS1 exhibits high substrate specificity for stearoyl-CoA[1].

-

Dihydroceramide Desaturase (DES1): Introduces a double bond into the sphingoid backbone of dihydroceramide to form this compound (d18:1/18:0).

Salvage Pathway

The salvage pathway provides a mechanism for the cell to recycle sphingosine from the breakdown of complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, which occurs in the endo-lysosomal compartment. The liberated sphingosine can be transported to the ER and re-acylated by CerS1 with stearoyl-CoA to generate this compound. This pathway is crucial for maintaining sphingolipid homeostasis.

Metabolic Regulation of this compound Biosynthesis

The cellular levels of this compound are tightly controlled through the regulation of the activity and expression of the enzymes involved in its biosynthesis, particularly CerS1.

Regulation of CerS1 Activity

3.1.1. Phosphorylation

CerS1 activity is modulated by post-translational modification, notably phosphorylation. The turnover of CerS1 is regulated by the opposing actions of p38 MAP kinase and Protein Kinase C (PKC)[2]. While p38 MAP kinase acts as a positive regulator of CerS1 turnover, PKC activation leads to increased phosphorylation of CerS1 and acts as a negative regulator of its turnover, thereby potentially increasing its stability and activity[2].

3.1.2. Protein-Protein Interactions

CerS1 activity is also regulated by direct protein-protein interactions. The small heat shock protein 27 (Hsp27) has been identified as a specific interaction partner of CerS1[3]. This interaction leads to the inhibition of CerS1 enzymatic activity[3]. The phosphorylation status of Hsp27 can modulate this interaction, suggesting a dynamic regulation of this compound synthesis in response to cellular stress[3]. Downregulation of Hsp27 results in increased C18:0-ceramide accumulation[3].

References

- 1. CERAMIDE SYNTHASE 1 IS REGULATED BY PROTEASOMAL MEDIATED TURNOVER - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic characterization of mammalian ceramide synthases: determination of K(m) values towards sphinganine. [vivo.weill.cornell.edu]

The Disruption of Order: A Technical Guide to Ceramide 8's Interaction with Membrane Lipid Rafts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide 8 (C8-ceramide), a synthetic, cell-permeable short-chain sphingolipid, has garnered significant attention for its potent ability to modulate the biophysical properties of cellular membranes, particularly the highly organized microdomains known as lipid rafts. This technical guide provides an in-depth exploration of the intricate interactions between C8-ceramide and these critical signaling platforms. We will delve into the quantitative effects of C8-ceramide on membrane structure and fluidity, detail established experimental protocols for investigating these interactions, and visualize the key signaling cascades initiated by C8-ceramide-induced lipid raft reorganization. This document is intended to serve as a comprehensive resource for researchers seeking to understand and leverage the unique properties of C8-ceramide in their scientific endeavors.

Introduction: The Dynamic Landscape of the Cell Membrane

The plasma membrane is not a mere passive barrier but a dynamic and complex interface that orchestrates a vast array of cellular processes. Central to this orchestration are lipid rafts, which are specialized microdomains enriched in cholesterol and sphingolipids.[1] These domains function as signaling platforms, concentrating or excluding specific proteins to facilitate efficient signal transduction.[1]

Ceramides (B1148491), a class of sphingolipids, are key players in the regulation of lipid raft structure and function.[2] The generation of ceramide within these rafts, often through the enzymatic activity of sphingomyelinase, can trigger significant changes in their organization, leading to the coalescence of smaller rafts into larger, more stable signaling platforms.[3] This reorganization is a critical step in the initiation of diverse signaling pathways, including those involved in apoptosis, cell cycle arrest, and immune responses.[2][3]

C8-ceramide (N-octanoyl-D-erythro-sphingosine), with its short acyl chain, readily integrates into cellular membranes, making it a powerful tool to probe the consequences of increased ceramide levels.[4] Its ability to disrupt the highly ordered environment of lipid rafts provides a unique opportunity to study the downstream signaling events that are intricately linked to membrane organization.[5]

Biophysical Impact of C8-Ceramide on Lipid Rafts

The introduction of C8-ceramide into a lipid bilayer profoundly alters its biophysical properties. The short acyl chain of C8-ceramide interferes with the tight packing of cholesterol and saturated phospholipids (B1166683) that characterize lipid rafts, leading to a structural disorganization and an increase in membrane homogeneity.[6][7] This disruptive effect is concentration-dependent, with higher concentrations of C8-ceramide leading to a more pronounced dismantling of raft domains.[6][7]

Quantitative Effects on Membrane Properties

The following tables summarize the quantitative effects of ceramides, with a focus on short-chain analogs like C8-ceramide, on key membrane properties.

| Parameter | Ceramide Species | Concentration | Observed Effect | Reference(s) |

| Membrane Fluidity | C4-Ceramide | Not specified | Decrease in membrane fluidity (more ordered) | [5] |

| Short-chain ceramides (C2, C6) | Not specified | Decrease in plasma membrane lipid order | [8] | |

| Lipid Raft Integrity | C8-Ceramide | CER/lipid ratio of 34/287 | Disruption of lipid raft lateral distribution | [6][7] |

| C8-Ceramide | Higher CER amounts (80 or 120) | More pronounced disruptive effect on lipid rafts | [6][7] | |

| Cholesterol Displacement | Endogenous Ceramide | Not specified | Decreased cholesterol content of detergent-insoluble membranes by 25-50% within 2 hours | [9] |

| Protein Association | Endogenous Ceramide | Not specified | Decreased levels of caveolin-1 (B1176169) in lipid rafts by 25% after 8 hours | [9] |

| Cell Line | C8-Ceramide IC50 (µM) | Apoptotic Cells (%) | Time Point | Reference(s) |

| Jurkat | ~15 | ~60 | 24h | [10] |

| HeLa | ~20 | ~50 | 48h | [10] |

| MCF-7 | ~25 | ~40 | 48h | [10] |

Key Signaling Pathways Modulated by C8-Ceramide

The disruption of lipid raft integrity by C8-ceramide initiates a cascade of intracellular signaling events. By altering the spatial organization of receptors and signaling molecules, C8-ceramide can profoundly impact cellular fate.

The PKCζ-Akt Pathway

One of the well-characterized targets of ceramide is Protein Kinase C zeta (PKCζ). Ceramide can directly activate PKCζ, which in turn can phosphorylate and inhibit the pro-survival kinase Akt (also known as Protein Kinase B).[11][12] This inhibition of Akt signaling is a key mechanism by which ceramides can induce cell cycle arrest and apoptosis.[13][14] Studies have shown that the inhibitory effect of ceramide on Akt is dependent on the activation of PKCζ.[12]

The MAPK Signaling Cascade

Ceramides are also known to activate the Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) cascades.[15][16] Activation of the JNK pathway, a stress-activated protein kinase, is often associated with the induction of apoptosis.[15] The activation of ERK, however, can have context-dependent effects, sometimes promoting survival and at other times contributing to cell death.[16] The activation of these MAPK pathways by ceramide can be mediated through the upstream kinase ASK1, which is activated following the dissociation of its inhibitor, thioredoxin.[15]

Immune Cell Activation

In the context of the immune system, C8-ceramide has been shown to stimulate dendritic cells (DCs), leading to an enhanced expansion of virus-specific T cells.[6] This suggests a role for C8-ceramide in modulating immune responses, although the precise signaling pathways within DCs are still under investigation.[6]

Experimental Protocols

A variety of sophisticated techniques are employed to investigate the interaction of C8-ceramide with lipid rafts and the resulting cellular consequences.

Visualization of Lipid Raft Disruption by Fluorescence Microscopy

Fluorescence microscopy is a powerful tool to visualize the effects of C8-ceramide on lipid raft organization in living cells or model membranes.[3][17]

Protocol: Laurdan Staining for Membrane Fluidity

-

Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.

-

C8-Ceramide Treatment: Treat cells with the desired concentration of C8-ceramide for the appropriate duration.

-

Laurdan Staining: Incubate cells with 5 µM Laurdan in serum-free media for 30-60 minutes at 37°C. Laurdan is a fluorescent probe whose emission spectrum is sensitive to the lipid packing of the membrane.

-

Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Imaging: Acquire images using a confocal or two-photon microscope. Excite Laurdan at ~350-400 nm and collect emission in two channels: ~440 nm (ordered, raft-like regions) and ~490 nm (disordered, non-raft regions).

-

Analysis: Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I_440 - I_490) / (I_440 + I_490). A decrease in GP values indicates an increase in membrane fluidity and disruption of ordered domains.[18]

High-Resolution Imaging with Atomic Force Microscopy (AFM)

AFM provides nanoscale resolution images of membrane topography, allowing for the direct visualization of changes in lipid domain structure upon C8-ceramide treatment.[19][20]

Protocol: AFM Imaging of Supported Lipid Bilayers (SLBs)

-

SLB Preparation: Prepare SLBs composed of a lipid mixture mimicking lipid rafts (e.g., DOPC, sphingomyelin, and cholesterol) on a mica support.[21]

-

C8-Ceramide Incorporation: Incorporate C8-ceramide into the SLBs either during their formation or by subsequent addition.

-

AFM Imaging: Image the SLBs in fluid using Peak Force QNM mode. This allows for the simultaneous acquisition of topographical and nanomechanical data.[21]

-

Analysis: Analyze the AFM images to quantify changes in the size, height, and organization of lipid domains.[19] The appearance of smaller, more heterogeneous domains or a complete loss of distinct domains is indicative of raft disruption.

Structural Analysis with Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for studying the structure of lipid membranes in solution. It can provide information on the thickness, composition, and organization of lipid domains.

Protocol: SANS Analysis of Ceramide-Containing Vesicles

-

Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) with a lipid composition that forms lipid domains. Incorporate different concentrations of C8-ceramide into the vesicles.

-

Contrast Variation: Utilize deuterium-labeled lipids and vary the D₂O/H₂O ratio of the solvent to selectively highlight different components of the vesicles (e.g., the lipid domains or the surrounding bilayer).

-

SANS Measurement: Perform SANS measurements on the vesicle solutions.

-

Data Analysis: Analyze the scattering data to model the structure of the lipid domains and determine how they are altered by the presence of C8-ceramide.

Isolation and Analysis of Detergent-Resistant Membranes (DRMs)

DRMs, also known as lipid rafts, can be isolated from cells based on their insolubility in non-ionic detergents at low temperatures.

Protocol: DRM Isolation and Proteomic Analysis

-

Cell Treatment: Treat cells with C8-ceramide or a vehicle control.

-

Cell Lysis: Lyse the cells in a cold buffer containing a non-ionic detergent (e.g., 1% Triton X-100).

-

Sucrose (B13894) Gradient Ultracentrifugation: Layer the cell lysate on top of a discontinuous sucrose gradient and centrifuge at high speed. DRMs will float to the interface of the lower-density sucrose layers due to their high lipid content.

-

Fraction Collection and Analysis: Collect the fractions and identify the DRM-containing fractions by Western blotting for known raft marker proteins (e.g., flotillin).

-

Proteomic/Lipidomic Analysis: Analyze the protein and lipid composition of the DRM fractions using mass spectrometry to identify changes induced by C8-ceramide.

Conclusion

C8-ceramide is an invaluable tool for dissecting the complex relationship between lipid raft organization and cellular signaling. Its ability to disrupt these ordered membrane domains provides a powerful approach to investigate the downstream consequences on a multitude of cellular processes, from signal transduction to cell fate decisions. The experimental protocols and signaling pathways detailed in this guide offer a solid foundation for researchers to explore the multifaceted roles of ceramides in membrane biology and to potentially exploit these mechanisms for therapeutic intervention in diseases characterized by aberrant signaling, such as cancer and inflammatory disorders.

References

- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A ceramide analogue stimulates dendritic cells to promote T cell responses upon virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lipid Sorting by Ceramide and the Consequences for Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceramide displaces cholesterol from lipid rafts and decreases the association of the cholesterol binding protein caveolin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Intracellular ceramide synthesis and protein kinase Cζ activation play an essential role in palmitate-induced insulin resistance in rat L6 skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceramide Disables 3-Phosphoinositide Binding to the Pleckstrin Homology Domain of Protein Kinase B (PKB)/Akt by a PKCζ-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of MAPK in ceramide-induced cell death in primary cultured astrocytes from mouse embryonic brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. escholarship.org [escholarship.org]

- 18. Effects of Ceramide on Liquid-Ordered Domains Investigated by Simultaneous AFM and FCS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. mdpi.com [mdpi.com]

- 21. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

Ceramide 8 in Mitochondrial Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide 8 (C8-ceramide), a synthetic, cell-permeable analog of the endogenous sphingolipid ceramide, is a pivotal signaling molecule in the cellular stress response, with the mitochondrion as a primary target. This technical guide provides an in-depth exploration of the mechanisms by which C8-ceramide induces mitochondrial stress, leading to apoptosis and other cellular outcomes. We present a consolidation of key quantitative data, detailed experimental protocols for in vitro studies, and visual representations of the core signaling pathways and experimental workflows to facilitate reproducible and robust research in this area.

Introduction: The Central Role of Ceramide in Mitochondrial Homeostasis

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical second messengers in a multitude of cellular processes, including cell cycle regulation, differentiation, senescence, and apoptosis.[1][2] An increase in cellular ceramide levels, either through de novo synthesis, the breakdown of sphingomyelin, or exogenous administration, is a well-established trigger for the intrinsic apoptotic pathway.[2][3][4] Mitochondria are central to this process, acting as a hub for stress signals and initiating the cascade of events leading to programmed cell death.[1][4]

Exogenous, short-chain ceramides like C8-ceramide are valuable research tools due to their cell permeability, allowing for the direct investigation of ceramide-mediated signaling events.[5] This guide focuses on the specific actions of C8-ceramide at the mitochondrial level and provides the necessary technical information for its application in a research setting.

Mechanism of Action: C8-Ceramide and the Induction of Mitochondrial Stress

C8-ceramide exerts its effects on mitochondria through a multi-faceted approach, culminating in the permeabilization of the mitochondrial outer membrane (MOMP) and the release of pro-apoptotic factors.[1][4][6]

2.1. Formation of Ceramide Channels: A primary mechanism of C8-ceramide action is the formation of large, protein-permeable channels directly within the mitochondrial outer membrane.[3][7][8] This channel formation is a direct biophysical interaction and is sufficient to allow the passage of intermembrane space proteins, including cytochrome c, into the cytosol.[3][7]

2.2. Induction of Apoptosis: The release of cytochrome c into the cytosol initiates the formation of the apoptosome, leading to the activation of caspase-9 and the subsequent executioner caspases, ultimately resulting in apoptotic cell death.[9] C8-ceramide has been shown to trigger apoptosis in a variety of cell types, particularly cancer cell lines.[5]

2.3. Alteration of Mitochondrial Membrane Potential and ATP Depletion: Treatment of cells with C8-ceramide leads to a decrease in the mitochondrial membrane potential (ΔΨm).[1][7] This collapse of the membrane potential is associated with a depletion of cellular ATP levels.[1][7]

2.4. Generation of Reactive Oxygen Species (ROS): C8-ceramide treatment can induce an increase in intracellular reactive oxygen species (ROS).[5][7][10] This oxidative stress further contributes to mitochondrial damage and the apoptotic cascade.

2.5. Modulation of Key Signaling Pathways: C8-ceramide influences critical signaling pathways that regulate cell fate. It has been shown to stimulate the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway while potentially inhibiting pro-survival pathways like the PI3K/Akt pathway.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of C8-ceramide.

Table 1: IC50 Values of C8-Ceramide in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |

| H1299 | Non-small-cell lung cancer | Data not specified in snippets | Data not specified in snippets |

| Various | Not specified | 0.1 - 100 (range for testing) | 24, 48, or 72 |

Note: Specific IC50 values for H1299 cells were not available in the provided search results, but the general effective concentration range is provided from experimental protocols.

Table 2: C8-Ceramide Experimental Conditions

| Parameter | Value | Notes |

| Stock Solution Solvent | Dimethyl Sulfoxide (DMSO) or Ethanol (B145695) | Final solvent concentration in culture medium should not exceed 0.1-0.5%.[5][11] |

| Stock Solution Storage | -20°C in small aliquots | To minimize freeze-thaw cycles.[11] |

| Working Concentration Range | 0.1 - 100 µM | Cell-type dependent; requires optimization.[12] |

| Incubation Times | 6, 12, 24, 48, or 72 hours | Dependent on the assay being performed.[11][12] |

Experimental Protocols

The following are detailed methodologies for key experiments involving C8-ceramide.

4.1. Preparation of C8-Ceramide Stock and Working Solutions

-

Materials:

-

C8-Ceramide powder

-

Dimethyl Sulfoxide (DMSO) or 100% Ethanol

-

Pre-warmed (37°C) complete cell culture medium

-

Sterile microcentrifuge tubes

-

-

Protocol for Stock Solution (e.g., 20 mg/mL): [12]

-

Weigh out the desired amount of C8-Ceramide powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO or ethanol to achieve the desired concentration.

-

Vortex vigorously to dissolve the powder. Gentle warming or brief sonication can aid in dissolution.[11]

-

Visually inspect the solution to ensure no particulate matter remains.

-

Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.[11]

-

-

Protocol for Working Solution: [5][11]

-

Thaw an aliquot of the C8-Ceramide stock solution.

-

Immediately before treating cells, dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration.

-

It is critical to add the stock solution to the medium and mix immediately and vigorously to prevent precipitation.[11]

-

Important: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the organic solvent used to dissolve the C8-ceramide.[5][11]

-

4.2. Cell Treatment with C8-Ceramide

-

Protocol: [11]

-

Seed cells at a density that ensures they are in the exponential growth phase at the time of treatment.

-

Allow cells to adhere and recover for at least 24 hours.

-

Remove the existing medium from the cells.

-

Replace it with the freshly prepared medium containing the C8-Ceramide working solution or the vehicle control.

-

Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

4.3. Assessment of Mitochondrial Stress and Cell Viability

-

4.3.1. Cell Viability Assay (e.g., MTT Assay): [5]

-

At the end of the treatment period, add 10-20 µL of MTT stock solution to each well of a 96-well plate.

-

Incubate the plate at 37°C for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

-

4.3.2. Apoptosis Assay (e.g., Annexin V/PI Staining): [12]

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.

-

-

4.3.3. Detection of Intracellular ROS (e.g., DCFDA Assay): [5]

-

Treat cells with C8-ceramide for the desired time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS or serum-free medium containing 10-100 nM 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA).

-

Incubate for 30 minutes at 37°C in the dark.

-

Wash the cells to remove excess DCFDA.

-

Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy.

-

-

4.3.4. Western Blot Analysis for Signaling Proteins: [5]

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., p-JNK, p-Akt, caspases) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of C8-ceramide.

Caption: C8-Ceramide Signaling Pathways.

Caption: C8-Ceramide Experimental Workflow.

Conclusion

C8-ceramide is a potent tool for dissecting the intricate signaling pathways that govern the mitochondrial stress response. Its ability to directly induce key events such as MOMP, ROS production, and apoptosis makes it invaluable for both basic research and preclinical drug development. By providing a consolidated resource of quantitative data, detailed experimental protocols, and clear visual aids, this guide aims to empower researchers to conduct rigorous and reproducible studies into the multifaceted role of ceramide in cellular physiology and pathology. Careful optimization of experimental conditions, particularly concentration and incubation time, is crucial for obtaining meaningful and cell-type-specific results.

References

- 1. Sphingolipids in mitochondria—from function to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide in Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the nature of ceramide-mitochondria interactions -- dissection using comprehensive mitochondrial phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Sphingolipids in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mitochondria-specific photorelease of ceramide induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Ceramide 8 (N-octanoyl-sphingosine): A Technical Guide to its Role in Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide 8 (C8-ceramide), a cell-permeable short-chain sphingolipid, has emerged as a critical modulator of cellular processes, most notably autophagy. This technical guide provides an in-depth analysis of the molecular mechanisms through which C8-ceramide and its analogs induce and regulate the autophagic pathway. It consolidates current understanding of the core signaling cascades, including the inhibition of the Akt/mTORC1 axis and the activation of Beclin-1-dependent nucleation. This document presents quantitative data from studies using short-chain ceramides (B1148491), details key experimental protocols for assessing ceramide-induced autophagy, and provides visual representations of the primary signaling pathways and experimental workflows. The objective is to equip researchers and drug development professionals with a comprehensive resource on the multifaceted role of C8-ceramide in autophagy, highlighting its potential as a therapeutic target in oncology and other disease areas.

Introduction: this compound as a Bioactive Signaling Lipid

Ceramides are a class of sphingolipids that function not only as structural components of cellular membranes but also as potent second messengers regulating a spectrum of cellular responses, including apoptosis, cell cycle arrest, and autophagy.[1] N-octanoyl-sphingosine (C8-ceramide) is a synthetic, short-chain ceramide analog that, due to its cell permeability, is widely used as an experimental tool to mimic the effects of endogenous long-chain ceramides generated in response to cellular stress.[2]

Autophagy is a highly conserved catabolic process where cellular components are sequestered within double-membraned vesicles, termed autophagosomes, and delivered to the lysosome for degradation and recycling.[3] This process is fundamental for cellular homeostasis, but its dysregulation is implicated in numerous pathologies, including cancer and neurodegenerative diseases. Ceramide-induced autophagy can have dual, context-dependent outcomes: it can act as a pro-survival mechanism to cope with stress or as a lethal pathway contributing to programmed cell death.[4] Understanding the signaling nexus controlled by C8-ceramide is therefore critical for developing novel therapeutic strategies that modulate this pathway.

Core Signaling Pathways of Ceramide-Induced Autophagy

Ceramide instigates autophagy through two principal, interconnected signaling branches: suppression of the primary negative regulator of autophagy, mTORC1, and activation of the core autophagosome nucleation machinery involving Beclin-1.

Inhibition of the Akt/mTORC1 Signaling Axis

The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a master kinase that suppresses autophagy when cellular nutrients and growth factors are abundant. Short-chain ceramides have been shown to effectively inhibit this pathway through several mechanisms:

-

Inhibition of Akt: Ceramide can interfere with the activation of the protein kinase B (Akt), a key upstream activator of mTORC1.[1] This is often achieved through the activation of protein phosphatases, such as PP2A, which dephosphorylate and inactivate Akt.[5]

-

Nutrient Transporter Downregulation: Ceramide treatment can lead to a significant downregulation of amino acid and other nutrient transporters on the cell surface. This mimics a state of cellular starvation, leading to reduced mTORC1 activity and subsequent autophagy induction.[4]

-

Ceramide-Activated Protein Phosphatases (CAPPs): Ceramide accumulation can activate specific protein phosphatases that directly or indirectly lead to the dephosphorylation and inactivation of mTOR and its downstream effectors, p70S6K and 4E-BP1.[6][7]

Activation of the Beclin-1 Complex

Beclin-1 is a central component of the Class III PI3K complex, which is essential for the nucleation of the autophagosomal membrane. Its activity is tightly regulated by its interaction with the anti-apoptotic protein Bcl-2. Ceramide promotes Beclin-1 activity through:

-

Dissociation of the Beclin-1:Bcl-2 Complex: The inhibitory binding of Bcl-2 to the BH3 domain of Beclin-1 is a major checkpoint in autophagy initiation. Ceramide activates c-Jun N-terminal kinase 1 (JNK1), which then phosphorylates Bcl-2.[1] This phosphorylation event causes a conformational change that releases Beclin-1, allowing it to participate in the active PI3K complex and initiate autophagosome formation.[1]

-

Upregulation of Beclin-1 Expression: Studies have shown that ceramide can increase the expression of Beclin-1 at the transcriptional level, further amplifying the cell's capacity for autophagy. This process is also often mediated by the JNK/c-Jun signaling pathway.[4][5]

The following diagram illustrates the convergence of these signaling pathways initiated by C8-ceramide.

References

- 1. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Autophagy in the light of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. Regulation of Autophagy and Its Associated Cell Death by “Sphingolipid Rheostat”: RECIPROCAL ROLE OF CERAMIDE AND SPHINGOSINE 1-PHOSPHATE IN THE MAMMALIAN TARGET OF RAPAMYCIN PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of autophagy and its associated cell death by "sphingolipid rheostat": reciprocal role of ceramide and sphingosine 1-phosphate in the mammalian target of rapamycin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Ceramide 8: A Bioactive Sphingolipid Second Messenger in Cellular Signaling and a Target for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide 8 (C8-ceramide), also known as N-octanoyl-sphingosine, is a synthetic, cell-permeable analog of endogenous ceramides (B1148491). As a bioactive sphingolipid, it functions as a critical second messenger in a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence. Its ability to mimic the effects of naturally occurring ceramides has made it an invaluable tool for elucidating the complex signaling networks governed by this class of lipids. This technical guide provides a comprehensive overview of the core functions of C8-ceramide, detailing its mechanisms of action, relevant signaling pathways, and the experimental protocols used to investigate its biological effects. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of ceramide-mediated signaling and its therapeutic potential.

Data Presentation: Quantitative Effects of this compound

The biological activity of C8-ceramide is highly dependent on cell type, concentration, and duration of exposure. The following tables summarize key quantitative data from various studies to provide a comparative overview of its efficacy.

Table 1: IC50 Values of C8-Ceramide in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| H1299 | Non-Small Cell Lung Cancer | 22.9 | 24 |

| C6 | Rat Glioma | 32.7 | Not Specified |

| OV2008 | Human Ovarian Cancer | 41.69 | Not Specified |

| HT-29 | Human Colon Adenocarcinoma | 42.16 | Not Specified |

| MDA-MB-231 | Human Breast Cancer | 11.3 | Not Specified |

| NCI/ADR-RES | Doxorubicin-Resistant Breast Cancer | 86.9 | Not Specified |

Table 2: Pro-Apoptotic and Cell Cycle Arrest Effects of C8-Ceramide

| Cell Line | Effect | Concentration (µM) | Exposure Time (hours) | Key Observations |

| H1299 | Apoptosis | 10-50 | 48 | Dose-dependent increase in Annexin V-positive cells and cleaved caspase-3.[1] |

| H1299 | G1 Cell Cycle Arrest | 10-50 | 24 | Accumulation of cells in the G1 phase.[1][2] |

| K562 | Apoptosis | 25 | 24-48 | Activation of caspase-8 and caspase-9, with a primary role for caspase-8.[3] |

| CNE2 | G1 Cell Cycle Arrest | Not Specified | Not Specified | Upregulation of p27.[2] |

| HL-60 | Apoptosis & G1 Arrest | Not Specified | 24 | Increased levels of p27 and Bax.[4] |

| Cardiomyocytes | Apoptosis | Not Specified | Not Specified | Induction of caspase-3 and caspase-8-like activities.[5] |

Core Signaling Pathways of this compound

C8-ceramide exerts its biological effects by modulating a complex network of intracellular signaling pathways. The following sections detail the primary mechanisms of action and are accompanied by diagrams generated using the DOT language to visualize these intricate processes.

Induction of Apoptosis

C8-ceramide is a potent inducer of apoptosis, or programmed cell death, through both intrinsic (mitochondrial) and extrinsic pathways. A key initiating event is the generation of reactive oxygen species (ROS).

Signaling Pathway: C8-Ceramide Induced Apoptosis

Caption: C8-Ceramide triggers apoptosis via ROS and caspase activation.

C8-ceramide treatment leads to an increase in intracellular ROS, which in turn affects mitochondrial integrity.[1] This is often associated with an altered balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[6] Cytochrome c release activates the intrinsic apoptotic pathway through the formation of the apoptosome and subsequent activation of caspase-9.[7] Concurrently, C8-ceramide can also activate the extrinsic pathway by promoting the activation of caspase-8.[3][5] Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[1][5][7]

Induction of Cell Cycle Arrest

C8-ceramide can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1/S transition.

Signaling Pathway: C8-Ceramide Induced G1 Cell Cycle Arrest

Caption: C8-Ceramide induces G1 arrest by upregulating p21 and p27.

This process is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[2][4][8] These inhibitors bind to and inactivate cyclin/CDK complexes, specifically Cyclin D1/CDK4/6 and Cyclin E/CDK2, which are essential for the progression from the G1 to the S phase of the cell cycle.[9][10][11] The inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for DNA replication and leading to G1 phase arrest.

Metabolic Fate of C8-Ceramide

Exogenously administered C8-ceramide can be metabolized within the cell, influencing the balance of other bioactive sphingolipids.

Metabolic Pathway: Potential Conversion of C8-Ceramide

Caption: C8-Ceramide can be metabolized to pro-survival S1P.